molecular formula C17H22INO4 B1363638 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959573-98-9

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1363638
CAS No.: 959573-98-9
M. Wt: 431.3 g/mol
InChI Key: HFFAEFOIUNDPAA-OCCSQVGLSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-iodobenzyl substituent at the 4-position. Its stereochemistry ((2S,4R)) is critical for its biological and chemical interactions, particularly in drug discovery and peptide synthesis.

Properties

IUPAC Name

(2S,4R)-4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFAEFOIUNDPAA-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376054
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959573-98-9
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

    Iodination of the benzyl group: The benzyl group is iodinated using reagents such as iodine or N-iodosuccinimide (NIS) under specific conditions to ensure selective iodination.

    Coupling reactions: The iodinated benzyl group is then coupled with the pyrrolidine ring to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Key Modifications

The compound is part of a broader class of Boc-protected pyrrolidine carboxylic acids with varying benzyl or alkyl substituents. Below is a comparative analysis of analogs based on substituent type and position:

Table 1: Structural and Physicochemical Properties
Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
4-Iodobenzyl (target compound) Not provided C₁₇H₂₂INO₄ 431.27 High polarizability; intermediate in drug synthesis
3-Iodobenzyl 959580-93-9 C₁₇H₂₂INO₄ 431.27 Research use in peptide coupling
4-Bromobenzyl 959576-28-4 C₁₇H₂₂BrNO₄ 385.27 Halogenated analog for cross-coupling
4-Chlorobenzyl 959576-35-3 C₁₇H₂₂ClNO₄ 340.82 Used in protease inhibitor studies
3-Fluorobenzyl 959579-74-9 C₁₇H₂₂FNO₄ 323.37 Enhanced lipophilicity; antiviral research
4-(Trifluoromethyl)benzyl 957311-17-0 C₁₈H₂₂F₃NO₄ 373.37 Electron-withdrawing group for stability
Prop-2-ynyl Not provided C₁₁H₁₅NO₄ 245.27 Alkyne handle for click chemistry

Key Research Findings

Fluorine Substitution : The 3-fluorobenzyl analog’s lipophilicity enhances membrane permeability, making it valuable in CNS-targeting drug candidates .

Trifluoromethyl Group : Introduces metabolic stability and electron-withdrawing effects, beneficial in protease inhibitors .

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-(R)-3-(4-iodo-benzyl)-L-proline, is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews its biological activity through various studies, highlighting its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C17H22INO4
  • Molecular Weight : 431.27 g/mol
  • CAS Number : 959573-98-9
  • Storage Conditions : 2-8°C, protected from light

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer and antimicrobial properties. Below are key findings from recent studies:

Anticancer Activity

Research has shown that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity against different cancer cell lines. A study focusing on the structure-activity relationship (SAR) found that modifications to the compound significantly influenced its efficacy against A549 lung adenocarcinoma cells.

Key Findings :

  • The compound demonstrated moderate cytotoxicity against A549 cells with post-treatment viability ranging from 64% to 86%, depending on structural modifications.
  • Substitutions with halogenated phenyl groups (e.g., 4-chlorophenyl) improved anticancer activity, reducing cell viability to 61% .
Compound ModificationA549 Cell Viability (%)Notes
Original Compound78 - 86Weak activity
4-Chlorophenyl61Enhanced activity
4-Bromophenyl64Enhanced activity
4-DimethylaminoSignificant decreaseMost potent

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy against multidrug-resistant pathogens.

Key Findings :

  • The compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
  • It was found effective in inhibiting the growth of carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa strains .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses based on structural analysis suggest:

  • Cell Membrane Disruption : The lipophilicity of the iodinated benzyl group may facilitate membrane penetration, leading to increased cytotoxicity.
  • Targeting Specific Enzymes : The carboxylic acid moiety may interact with enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

  • Study on Anticancer Properties : A recent investigation utilized MTT assays to assess cell viability post-treatment with various concentrations of the compound, revealing a dose-dependent response in A549 cells .
  • Antimicrobial Efficacy Study : In vitro tests demonstrated that derivatives showed significant inhibition against resistant strains, suggesting a potential role in developing new antibiotics .

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